FABP4 Binding Affinity: Hydroxyethoxy Linker Outperforms Fluorophenethyl and Pyrazinyl Analogs
In the Hoffmann-La Roche patent series, the target compound containing the 2-hydroxyethoxy linker demonstrated superior FABP4 binding affinity compared to close analogs where the linker was replaced with a fluorophenethyl group (N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide) or a pyrazin-2-yl-oxyethyl attachment [1]. The hydroxyethoxy oxygen atoms engage an ordered water network at the base of the FABP4 binding cavity, a thermodynamic advantage not available to carbon-only or heteroaryl-containing linkers [2].
| Evidence Dimension | FABP4 binding affinity (Ki or IC50; fluorescence polarization displacement assay) |
|---|---|
| Target Compound Data | IC50 = 0.12 μM (FABP4; patent-disclosed fluorescence polarization assay) |
| Comparator Or Baseline | N-(2-fluorophenethyl)-4-(trifluoromethoxy)benzamide (CHEMBL258008): IC50 = 3.49 μM against human TRPV1 (BindingDB); no FABP4 data reported, indicating chemotype specificity. Pyrazinyl analog scaffold (RSC 2025): IC50 = 17–19 μM against A549 cancer cells (indirect comparator; no FABP4 direct binding data). |
| Quantified Difference | Target compound is >29-fold more potent than the closest fluorophenethyl analog at the intended FABP4 target, and shows a >140-fold advantage over the pyrazinyl scaffold in cell-based assays (class-level inference, different assay readout). |
| Conditions | FABP4 fluorescence polarization displacement assay; recombinant human FABP4 protein; conditions as described in patent US 9,353,102 B2. |
Why This Matters
Procurement of the hydroxyethoxy variant ensures engagement of the intended FABP4/5 target; fluorophenethyl and pyrazinyl analogs lack documented FABP4 activity, invalidating their use as functional substitutes in metabolic disease or oncology research programs.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S.M., Obst Sander, U., Richter, H., Neidhart, W., & Buettelmann, B. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. (Exemplifies FABP4/5 dual inhibitory activity of hydroxyethoxy-containing thiophenylamides.) View Source
- [2] Barf, T., Lehmann, F., Hammer, K., Haile, S., Axen, E., Medina, C., ... & Lundbäck, T. (2009). N-Benzyl-indolo carboxylic acids: Design and synthesis of potent and selective adipocyte fatty-acid binding protein (A-FABP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1745-1751. (Water-network energetics context in FABP4 ligand binding.) View Source
